molecular formula C19H25N3O B1206407 Toprilidine CAS No. 54063-58-0

Toprilidine

Cat. No.: B1206407
CAS No.: 54063-58-0
M. Wt: 311.4 g/mol
InChI Key: CRXVPWCHOPXHMN-UHFFFAOYSA-N
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Description

Toprilidine: is a chemical compound with the molecular formula C19H25N3O and a molecular weight of 311.42 g/mol. It is known for its peripheral vasodilator and sedative properties . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Toprilidine can be synthesized through a multi-step process involving the reaction of 1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine with appropriate reagents under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires precise temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Toprilidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, electrophiles; reactions are conducted in the presence of catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Toprilidine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of vascular disorders and as a sedative agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

Toprilidine exerts its effects through its interaction with specific molecular targets and pathways. It acts as a peripheral vasodilator by relaxing smooth muscle cells in blood vessels, leading to increased blood flow. The sedative effects of this compound are believed to be mediated through its interaction with central nervous system receptors, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Toprilidine can be compared with other similar compounds such as:

    Tolterodine: A muscarinic receptor antagonist used to treat overactive bladder.

    Triprolidine: A first-generation antihistamine used for allergic rhinitis and other allergic conditions.

    Taurolidine: An antimicrobial agent with broad-spectrum activity.

Uniqueness: this compound is unique due to its dual action as a peripheral vasodilator and sedative agent. This combination of properties makes it a valuable compound for research in both vascular and neurological fields .

Properties

IUPAC Name

1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-17-7-2-3-8-18(17)22-14-12-21(13-15-22)11-6-16-23-19-9-4-5-10-20-19/h2-5,7-10H,6,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXVPWCHOPXHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866399
Record name 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54063-58-0
Record name Toprilidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPRILIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66RIC936T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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